molecular formula C28H38N4O B10786990 (E)-N-(oxan-4-yl)-N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]but-2-ene-1,4-diamine

(E)-N-(oxan-4-yl)-N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]but-2-ene-1,4-diamine

Cat. No.: B10786990
M. Wt: 446.6 g/mol
InChI Key: QPAGOTNPJABYCP-FITNPZAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for compound 46c involve multiple steps, starting from the parent molecule TIQ-15 . The specific details of the synthesis, including reagents and conditions, are typically outlined in the original research articles and patents. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Compound 46c undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound 46c has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationship of CXCR4 antagonists.

    Biology: It is used to investigate the role of CXCR4 in various biological processes, including cell migration and immune response.

    Medicine: It is being developed as a potential anti-cancer agent due to its ability to inhibit CXCR4, which is involved in cancer cell metastasis.

    Industry: It may have applications in the development of new therapeutic agents targeting CXCR4.

Mechanism of Action

Compound 46c exerts its effects by antagonizing the CXCR4 receptor . CXCR4 is a G protein-coupled receptor that plays a crucial role in cell signaling pathways involved in cell migration, immune response, and cancer metastasis. By inhibiting CXCR4, compound 46c can disrupt these pathways, leading to reduced cancer cell migration and metastasis .

Properties

Molecular Formula

C28H38N4O

Molecular Weight

446.6 g/mol

IUPAC Name

(E)-N-(oxan-4-yl)-N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]but-2-ene-1,4-diamine

InChI

InChI=1S/C28H38N4O/c1-2-8-24-20-31-26(19-23(24)7-1)21-32(16-4-3-14-29-25-12-17-33-18-13-25)27-11-5-9-22-10-6-15-30-28(22)27/h1-4,6-8,10,15,25-27,29,31H,5,9,11-14,16-21H2/b4-3+/t26-,27+/m1/s1

InChI Key

QPAGOTNPJABYCP-FITNPZAZSA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)N(C/C=C/CNC3CCOCC3)C[C@H]4CC5=CC=CC=C5CN4

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N(CC=CCNC3CCOCC3)CC4CC5=CC=CC=C5CN4

Origin of Product

United States

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